N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
Description
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and an oxo group, a cyclopentyl group attached to a thiazole ring, and a carboxamide functional group
Properties
IUPAC Name |
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c15-9-5-16-6-10(12(9)19)18-14(20)13-11(17-7-21-13)8-3-1-2-4-8/h5-8H,1-4H2,(H,16,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGDXBTWDDLMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(SC=N2)C(=O)NC3=CNC=C(C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Pyridine Intermediate: Starting with a suitable pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Thiazole Ring Construction: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone.
Coupling Reactions: The pyridine intermediate and the thiazole intermediate can be coupled using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired carboxamide linkage.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Hydroxyl derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
- N-(5-fluoro-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
Uniqueness
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyridine and thiazole rings, along with the cyclopentyl group, provides a distinct structural framework that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
